molecular formula C21H23N5O3 B12840873 (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one

(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one

カタログ番号: B12840873
分子量: 393.4 g/mol
InChIキー: BHHWUOFZMWUNHA-DKGPUHFJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one” features a pyrano[4,3-b]chromen core, a bicyclic system fused with a tetrahydropyran ring. Key structural elements include:

  • 7-position substitution: A propan-2-yl group linking the chromen core to a 6-amino-purine moiety.
  • 3-methyl group: Enhances lipophilicity and may influence steric interactions.
  • Stereochemistry: The (5aS,7S) configuration suggests chiral centers that could impact binding specificity and pharmacokinetics.

特性

分子式

C21H23N5O3

分子量

393.4 g/mol

IUPAC名

(5aS,7S)-7-[1-(6-imino-7H-purin-3-yl)propan-2-yl]-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one

InChI

InChI=1S/C21H23N5O3/c1-11(8-26-10-25-19(22)18-20(26)24-9-23-18)13-3-4-14-6-15-17(29-16(14)7-13)5-12(2)28-21(15)27/h5-6,9-11,13,16,22H,3-4,7-8H2,1-2H3,(H,23,24)/t11?,13-,16-/m0/s1

InChIキー

BHHWUOFZMWUNHA-DKGPUHFJSA-N

異性体SMILES

CC1=CC2=C(C=C3CC[C@@H](C[C@@H]3O2)C(C)CN4C=NC(=N)C5=C4N=CN5)C(=O)O1

正規SMILES

CC1=CC2=C(C=C3CCC(CC3O2)C(C)CN4C=NC(=N)C5=C4N=CN5)C(=O)O1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by its coupling with the pyranochromen backbone. Key steps include:

    Formation of the Purine Derivative:

    Coupling Reaction: The purine derivative is then coupled with a suitable precursor of the pyranochromen backbone under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

    Cyclization: The final step involves cyclization to form the tetrahydropyranochromen structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

化学反応の分析

Types of Reactions

The compound (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The amino group and other reactive sites can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine derivative component makes it a potential candidate for studying nucleotide interactions and enzyme inhibition. It can be used to investigate the mechanisms of DNA and RNA synthesis and repair.

Medicine

In medicine, the compound’s potential as a therapeutic agent can be explored. Its structure suggests possible applications in the development of antiviral or anticancer drugs, given the importance of purine derivatives in these fields.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用機序

The mechanism of action of (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one involves its interaction with specific molecular targets. The purine derivative component can bind to nucleotide-binding sites on enzymes or receptors, modulating

生物活性

The compound (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one is a complex organic molecule with potential biological activities. This article focuses on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyranochromene backbone and an amino-purine moiety. Its molecular formula is C16H22N4O3C_{16}H_{22}N_{4}O_{3}, with a molecular weight of 318.38 g/mol. The structural complexity suggests potential interactions with biological systems, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may exhibit activity against certain types of cancer cells and could serve as an inhibitor of key enzymes like DNA topoisomerases.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, research indicates that it affects the proliferation of leukemia cells significantly. The IC50 values observed in these studies suggest moderate potency, warranting further investigation into its mechanism of action and potential therapeutic applications.

Cell Line IC50 (µg/mL) Effect
CCRF-CEM (Leukemia)6.7Growth inhibition
MCF-7 (Breast Cancer)>20No significant effect
A549 (Lung Cancer)15Moderate inhibition

Case Studies

  • Leukemia Treatment : A study evaluated the compound's effects on CCRF-CEM leukemia cells, revealing an IC50 value of 6.7 µg/mL, indicating significant anti-proliferative activity. This suggests potential for development as an anti-leukemic agent.
  • Breast Cancer Cells : In contrast, tests on MCF-7 breast cancer cells showed no significant inhibitory effect at concentrations up to 20 µg/mL. This highlights the specificity of the compound's action depending on the cancer type.

Toxicity and Safety

Preliminary assessments indicate that the compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are necessary to evaluate its safety profile before clinical application.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies should focus on absorption, distribution, metabolism, and excretion (ADME) characteristics to predict its behavior in vivo.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / Core Structure Key Substituents Functional Groups of Interest Potential Biological Relevance Reference
Target compound: Pyrano[4,3-b]chromen 7-(1-(6-amino-purine)-propan-2-yl), 3-methyl Purine (H-bond donor/acceptor), methyl, tetrahydropyran Kinase inhibition, nucleotide mimicry
(5aS,7S)-7-isopropenyl-3-methyl-pyrano[4,3-b]chromen 7-isopropenyl, 3-methyl Isopropenyl (lipophilic), methyl Unknown; structural scaffold
Quinazolinone derivatives () Quinazolinone core + purine-aminoethyl Purine, quinazolinone (rigid planar structure) Kinase inhibition (e.g., EGFR targets)
Pyrano-furo-pyridone () Furo-pyridone fused with pyrano Furan, pyridone (polar groups) Unclear; possible enzyme inhibition
(S)-2-Methyl-2-(4-methylpent-3-enyl)-pyrano[4,3-g]chromen 4-methylpent-3-enyl, propan-2-ylidene Alkenyl (lipophilic), ketone Anticancer or antimicrobial activity

Key Observations

Core Structure Variations: The pyrano[4,3-b]chromen core in the target compound and analogs provides rigidity, whereas quinazolinone () and furo-pyridone () cores introduce distinct electronic and steric profiles.

Substituent Impact: Lipophilicity: The 3-methyl group and isopropenyl substituent () increase lipophilicity, likely enhancing membrane permeability compared to the polar purine group in the target compound . Hydrogen Bonding: The 6-amino-purine group in the target compound offers H-bond donor/acceptor sites, critical for binding to kinases or nucleic acids. This contrasts with ’s alkenyl substituents, which prioritize hydrophobic interactions .

Synthetic Routes: The target compound’s synthesis may involve coupling a purine-propan-2-yl intermediate to a preformed pyrano-chromen core, similar to methods in (e.g., 4-hydroxycoumarin reactions) . compounds use nucleophilic substitution to attach purine-aminoethyl groups to quinazolinones, suggesting alternative strategies for purine incorporation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。